N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide
Description
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide is a synthetic compound that combines the structural features of benzimidazole and triazole moieties. These heterocyclic structures are known for their significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties .
Properties
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-2-7-15-16(10-12)22-17(21-15)11-19-18(25)13-3-5-14(6-4-13)24-9-8-20-23-24/h2-10H,11H2,1H3,(H,19,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSWDVBOXDYFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)C3=CC=C(C=C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents like trimethyl orthoformate.
Attachment of the Methyl Group: The methyl group is introduced at the 6-position of the benzimidazole ring through alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed by cycloaddition reactions involving azides and alkynes.
Coupling of Benzimidazole and Triazole Units: The final step involves coupling the benzimidazole and triazole units through a suitable linker, often using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole and triazole rings can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally related.
Uniqueness
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(triazol-1-yl)benzamide is unique due to its combined benzimidazole and triazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
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